molecular formula C12H9N3O2 B1321433 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione CAS No. 760130-59-4

2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B1321433
CAS No.: 760130-59-4
M. Wt: 227.22 g/mol
InChI Key: RRAMJPGYKFBBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both an imidazole and an isoindole moiety. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the isoindole structure is often found in compounds with anti-inflammatory and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a phthalic anhydride derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated derivatives as starting materials.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can lead to the formation of imidazole derivatives with reduced functional groups.

Scientific Research Applications

2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The isoindole moiety can interact with DNA, leading to potential anticancer effects. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-4-ylmethyl)-1H-isoindole-1,3(2H)-dione
  • 2-(1H-Imidazol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the imidazole ring relative to the isoindole moiety can significantly affect the compound’s ability to interact with biological targets, making it a valuable molecule for drug development and other applications .

Properties

IUPAC Name

2-(1H-imidazol-2-ylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-11-8-3-1-2-4-9(8)12(17)15(11)7-10-13-5-6-14-10/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAMJPGYKFBBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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